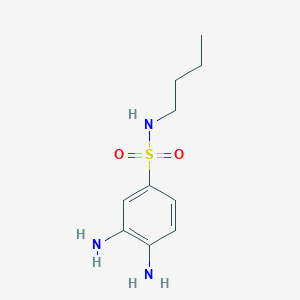

3,4-Diamino-N-butyl-benzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-diamino-N-butylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-2-3-6-13-16(14,15)8-4-5-9(11)10(12)7-8/h4-5,7,13H,2-3,6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPJLHTZTRJVBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC(=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Sulfonamide Derivatives in Chemical Biology

The sulfonamide functional group (-SO₂NH-) is a cornerstone in drug discovery and development, marking its historical significance as the basis for the first commercially available antibacterial agents. ijpsonline.com This class of compounds, often referred to as "sulfa drugs," revolutionized medicine by providing effective treatments for bacterial infections before the widespread availability of penicillin. ijpsonline.com

The versatility of the sulfonamide scaffold has allowed for its incorporation into a multitude of therapeutic agents with a wide range of pharmacological activities. nih.gov Beyond their antibacterial properties, sulfonamide derivatives have been developed as diuretics, antidiabetic agents, anti-inflammatory drugs, and even antiviral and anticancer therapies. ijpsonline.com Their mechanism of action is often rooted in the ability to act as mimics of p-aminobenzoic acid (PABA), a crucial intermediate in the bacterial synthesis of folic acid. By competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, they disrupt essential metabolic pathways in bacteria. ijpsonline.com This foundational role as enzyme inhibitors has spurred extensive research, leading to the design of sulfonamides that target other enzymes, such as carbonic anhydrases, which are implicated in conditions like glaucoma and certain cancers. nih.gov The stability, synthetic accessibility, and capacity for chemical modification of the benzenesulfonamide (B165840) core ensure its continued relevance as a privileged scaffold in the search for new bioactive molecules. nih.govimpactfactor.org

Historical Perspective on the Diaminobenzenesulfonamide Class in Academic Research

Academic interest in the diaminobenzenesulfonamide class of molecules dates back to at least the 1940s. Early research, such as a 1943 study published in the Journal of the American Chemical Society, explored the synthesis of derivatives of 2,5-diaminobenzenesulfonamide, indicating that the foundational chemistry of this class was being established during the nascent era of antibiotic research. acs.org

The core structure, 3,4-diaminobenzenesulfonamide (B1301043), has been recognized as a valuable chemical intermediate. ontosight.ai Its utility lies in its dual functionality: the sulfonamide group, a known pharmacophore, and the ortho-diamino arrangement on the benzene (B151609) ring. This specific arrangement of amino groups is a precursor for the synthesis of heterocyclic systems, such as benzimidazoles, which are themselves important scaffolds in medicinal chemistry. Over the decades, research has expanded to include various substituted aminobenzenesulfonamides. Studies have focused on synthesizing and evaluating these derivatives for a range of biological activities, including antimicrobial and cytotoxic effects. For instance, research into 3-aminobenzenesulfonamide (B1265440) derivatives has yielded compounds with notable anti-candidal activity. This demonstrates a sustained academic effort to explore the chemical space around the diaminobenzenesulfonamide core to develop new therapeutic leads.

Structural Characteristics and Chemical Reactivity of 3,4 Diamino N Butyl Benzenesulfonamide

The chemical identity of 3,4-Diamino-N-butyl-benzenesulfonamide is defined by its distinct structural features. The molecule is built upon a central benzene (B151609) ring, which is substituted with four functional groups. At positions 3 and 4, two amino (-NH₂) groups are situated adjacent to each other (an ortho arrangement). A sulfonamide group (-SO₂NH-) is attached to the ring, and its nitrogen atom is further substituted with a butyl (-C₄H₉) group. This combination of an aromatic core, primary aromatic amines, and a secondary sulfonamide dictates its physicochemical properties and chemical reactivity.

The two primary amine groups are nucleophilic and can participate in reactions typical of anilines, such as diazotization, acylation, and condensation with carbonyl compounds to form Schiff bases. The ortho positioning of these amines makes the molecule a suitable precursor for cyclization reactions to form five- or six-membered heterocyclic rings fused to the benzene ring. The sulfonamide nitrogen has a lone pair of electrons, but its basicity is significantly reduced due to the electron-withdrawing effect of the adjacent sulfonyl group. The butyl group adds lipophilicity to the molecule, which can influence its solubility and interaction with biological macromolecules.

While extensive experimental data for this specific compound is not widely published, its basic properties can be identified.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₇N₃O₂S | scbt.com |

| Molecular Weight | 243.33 g/mol | scbt.com |

Computational Chemistry and in Silico Modeling in Research

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Virtual screening could be employed to screen large libraries of proteins to identify potential new binding partners for 3,4-Diamino-N-butyl-benzenesulfonamide. This would help in identifying potential new therapeutic targets or understanding off-target effects.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are used to understand the electronic structure and reactivity of a molecule.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap is a key parameter in determining molecular properties. For other sulfonamides, DFT calculations have been used to determine these energies, which indicate the potential for charge transfer within the molecule. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. No experimental or calculated data for this compound has been found.

Quantum chemical calculations can be used to model reaction pathways, determine transition state geometries, and calculate activation energies. This would be valuable for understanding the metabolic fate of this compound or its synthesis mechanisms.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

MD simulations provide insights into the dynamic behavior of a molecule over time. These simulations could reveal the conformational flexibility of the N-butyl chain and the sulfonamide group, and how these dynamics influence its interaction with biological targets.

Pharmacophore Modeling and Lead Optimization StrategiesNo specific data is available.

Design of Targeted Libraries

The design of targeted chemical libraries is a cornerstone of modern drug discovery, aiming to enrich the collection of molecules with compounds that are more likely to interact with a specific biological target or family of targets. nih.gov This focused approach contrasts with high-throughput screening of large, diverse libraries, intending to increase the efficiency and success rate of identifying lead compounds. nih.gov The use of computational chemistry and in silico modeling is integral to the rational design of these libraries. researchgate.net A key strategy involves selecting a privileged scaffold, a molecular framework known to bind to a particular class of targets, and then creating a library of analogs by introducing a variety of substituents at specific points on the scaffold. nih.gov

The compound this compound presents a versatile scaffold for the design of targeted libraries, particularly for enzyme families such as carbonic anhydrases and protein kinases, where benzenesulfonamide (B165840) derivatives have shown significant activity. nih.govmdpi.comnih.gov The core structure offers multiple points for diversification, which can be explored computationally to generate a virtual library of derivatives with optimized binding characteristics for a target of interest.

The process of designing a targeted library based on the this compound scaffold typically follows a structure-based design strategy. drugdesign.org This begins with the three-dimensional structure of the target protein, obtained through methods like X-ray crystallography or NMR spectroscopy. researchgate.net Computational docking studies are then performed to predict the binding mode of the parent scaffold within the active site of the target.

In silico analysis can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the scaffold and the protein. For instance, the sulfonamide group is a well-known zinc-binding group in metalloenzymes like carbonic anhydrases. The amino groups and the N-butyl group provide vectors for chemical modification to enhance potency and selectivity.

A virtual library is then constructed by computationally adding a variety of chemical moieties at the points of diversification on the this compound scaffold. These modifications can be designed to exploit specific features of the target's binding pocket. For example, if a hydrophobic pocket is identified near the N-butyl group, derivatives with larger or more complex hydrophobic substituents at this position can be designed. The resulting virtual compounds are then docked into the target's active site and scored based on their predicted binding affinity and other pharmacokinetic properties.

The table below illustrates a hypothetical virtual library design based on the this compound scaffold, targeting a hypothetical protein kinase. The substituents (R1 and R2) are chosen to explore different chemical spaces and interactions within the kinase's active site.

Table 1: Hypothetical Targeted Library Based on this compound Scaffold

| Compound ID | R1 (Modification at 3-amino) | R2 (Modification at 4-amino) | Predicted Binding Affinity (-logKi) | Key Predicted Interactions |

|---|---|---|---|---|

| DNBBS-001 | Acetyl | - | 6.5 | Hydrogen bond with hinge region |

| DNBBS-002 | - | Benzoyl | 7.2 | Pi-stacking with aromatic residue |

| DNBBS-003 | Methyl | Methyl | 5.8 | Increased steric hindrance |

| DNBBS-004 | Cyclopropylcarbonyl | - | 7.8 | Hydrophobic interaction in side pocket |

Following the in silico screening, a subset of the virtual library with the most promising predicted binding energies and drug-like properties is selected for chemical synthesis and subsequent biological evaluation. nih.gov This computational pre-selection significantly reduces the number of compounds that need to be synthesized and tested, thereby accelerating the discovery of potent and selective inhibitors.

Further computational studies, such as molecular dynamics simulations, can be employed to assess the stability of the predicted binding modes of the most promising compounds. nih.gov These simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more accurate prediction of the binding affinity.

The table below presents data from a hypothetical molecular dynamics simulation for two lead compounds from the virtual library, highlighting their stability within the target's binding site.

Table 2: Molecular Dynamics Simulation Data for Lead Compounds

| Compound ID | Average RMSD of Ligand (Å) | Key Stable Interactions | Predicted Free Energy of Binding (kcal/mol) |

|---|---|---|---|

| DNBBS-004 | 1.2 | Hydrogen bond with hinge, hydrophobic packing | -9.8 |

This iterative cycle of computational design, chemical synthesis, and biological testing allows for the rapid optimization of lead compounds derived from the this compound scaffold, ultimately leading to the development of novel therapeutic agents.

Future Directions and Emerging Research Avenues for 3,4 Diamino N Butyl Benzenesulfonamide

Exploration of Novel Biological Targets and Therapeutic Areas (Preclinical)

The benzenesulfonamide (B165840) core is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets. Future preclinical research on 3,4-Diamino-N-butyl-benzenesulfonamide is likely to focus on identifying and validating novel protein targets beyond the classical antibacterial enzyme, dihydropteroate (B1496061) synthase. biorxiv.orgdrugbank.com

Enzyme Inhibition: A primary avenue of investigation will be its potential as an inhibitor for various enzyme families. For instance, numerous benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), which are implicated in diseases like glaucoma, epilepsy, and cancer. unifi.itnih.gov Preclinical studies could screen this compound against the 15 known human CA isoforms to determine its inhibitory profile and selectivity. unifi.it Similarly, other enzymes such as acrosin, a serine protease involved in fertilization, have been identified as targets for substituted 4-aminobenzenesulfonamides, suggesting a potential role in developing novel contraceptives. nih.gov The inhibitory potential against human paraoxonase-I (hPON1), a metabolic enzyme, could also be explored. nih.gov

Anticancer and Antimicrobial Applications: The diamino substitution pattern on the benzene (B151609) ring opens possibilities for its evaluation as an anticancer agent. nih.gov Research could focus on its cytotoxicity against various cancer cell lines and its mechanism of action, which could involve the inhibition of tumor-associated enzymes like specific carbonic anhydrase isoforms (e.g., CA IX and XII). researchgate.net Furthermore, given the historical significance of sulfonamides as antibacterial agents, this compound could be tested against contemporary multidrug-resistant bacterial strains, potentially revealing novel mechanisms to overcome resistance. nih.gov The coordination of such sulfonamides with metal ions, like Ru(III), has been shown to enhance their biological properties, an area ripe for exploration. nih.gov

Table 1: Potential Preclinical Therapeutic Areas for this compound

| Therapeutic Area | Potential Biological Target(s) | Rationale |

|---|---|---|

| Oncology | Carbonic Anhydrases (CA IX, XII) | Many sulfonamides inhibit tumor-associated CAs, which are involved in cancer progression. nih.govresearchgate.net |

| Ophthalmology | Carbonic Anhydrase II | Inhibition of CA II is a validated mechanism for reducing intraocular pressure in glaucoma. unifi.itresearchgate.net |

| Neurology | Carbonic Anhydrase VII | Selective inhibition of brain-associated CA VII has been linked to the relief of neuropathic pain. unifi.it |

| Infectious Diseases | Dihydropteroate Synthase (DHPS) | The classic target for sulfonamide antibiotics; potential for activity against resistant strains. biorxiv.org |

| Contraception | Acrosin | Substituted 4-aminobenzenesulfonamides have shown potent acrosin inhibitory activity. nih.gov |

Application in Chemical Probe Development for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. rsc.org The structure of this compound is amenable to modification for the development of such tools, particularly fluorescent probes for cellular imaging.

Future research could involve the conjugation of a fluorophore to the this compound scaffold. The sulfonamide portion could act as a targeting group for specific cellular compartments or proteins, such as carbonic anhydrases which are known to be overexpressed in certain tumors. nih.gov For example, sulfonamide-containing naphthalimides have been successfully synthesized and used as fluorescent probes for imaging in tumor cells. nih.gov The amino groups on the benzene ring of this compound provide convenient handles for chemical modification and attachment of various reporter molecules.

The development of such probes would enable real-time visualization of biological processes, such as tracking the localization of the compound within cells or monitoring the activity of a target enzyme. researchgate.net These tools are invaluable for understanding the compound's mechanism of action and for target validation studies. nih.gov

Integration with Systems Biology Approaches for Network Perturbation Analysis

Systems biology offers a holistic approach to understanding the complex interactions within a biological system, moving beyond the "one target, one drug" paradigm. uconn.edu Future research on this compound could leverage these approaches to map its cellular effects comprehensively.

By treating cells with the compound and subsequently performing multi-omics analysis (e.g., transcriptomics, proteomics), researchers can generate a global snapshot of the cellular response. This data can then be used for network perturbation analysis, a computational method that identifies how a drug or small molecule alters the intricate network of gene and protein interactions. nih.govbiorxiv.org This type of analysis can reveal not only the primary target of the compound but also its off-target effects and downstream signaling consequences. nih.govresearchgate.net

Such studies could help to:

Identify the mechanism of action (MoA) of this compound. uconn.edu

Predict potential therapeutic applications based on the pathways it modulates.

Anticipate potential toxicities by identifying unintended network perturbations.

Uncover opportunities for combination therapies by understanding how it affects cellular networks in conjunction with other drugs.

Advanced Materials Science Applications Based on Sulfonamide Scaffolds

The application of benzenesulfonamide scaffolds is not limited to biology and medicine; they also hold promise in the field of advanced materials. The unique chemical properties of the sulfonamide group can be exploited to create functional polymers and materials with novel characteristics. rsc.org

A promising future direction is the incorporation of this compound as a functional monomer into polymer chains. For instance, research has demonstrated that functionalizing polysulfone with benzenesulfonamide groups can create materials with enhanced properties for water treatment applications. researchgate.net The resulting membranes exhibit improved hydrophilicity, antibacterial properties, and resistance to fouling. researchgate.net The diamino functionality of this compound could be particularly useful for polymerization reactions, such as the formation of polyamides or polyimides, potentially leading to materials with high thermal stability and chemical resistance. ontosight.ai These materials could find applications in coatings, adhesives, or specialized separation membranes. ontosight.ainih.gov

Methodological Advancements in Synthesis and Characterization

The exploration of this compound's potential will be underpinned by advancements in its synthesis and characterization.

Synthesis: Future research will likely focus on developing more efficient, scalable, and environmentally friendly synthetic routes. hilarispublisher.com While traditional methods for sulfonamide synthesis exist, novel approaches such as microwave-assisted synthesis could offer significant advantages in terms of reaction time and yield. scirp.org The development of new catalytic systems and multi-step synthetic strategies will be crucial for creating a library of derivatives based on the this compound scaffold, which is essential for structure-activity relationship (SAR) studies. nih.govlibretexts.org

Characterization: The unambiguous characterization of this compound and its derivatives is critical. Advanced analytical techniques will play a key role. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the detection, quantification, and separation of sulfonamides and their potential isomers. ymerdigital.comnih.gov Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will remain fundamental for structural elucidation. scirp.org Furthermore, advanced techniques like rotational spectroscopy could provide highly accurate information on the conformational preferences of the molecule in the gas phase, offering insights into its intrinsic structural features that influence biological activity. nih.gov

Table 2: Advanced Characterization Techniques for Sulfonamide Derivatives

| Technique | Application | Reference(s) |

|---|---|---|

| LC-MS/MS | Separation and detection of isomers; quantification in complex matrices. | nih.gov |

| NMR Spectroscopy | Detailed structural elucidation of synthesized compounds. | scirp.org |

| IR Spectroscopy | Confirmation of functional groups and chemical bonding. | scirp.org |

| Rotational Spectroscopy | Determination of precise molecular conformations in the gas phase. | nih.gov |

| QSRR | (Quantitative Structure-Retention Relationships) In silico tool to help identify geometric isomers based on chromatographic retention data. | researchgate.net |

Collaborative Research Initiatives and Data Sharing in Sulfonamide Chemistry

The complexity and cost of modern scientific research, from drug discovery to materials science, necessitate collaborative efforts and open data sharing. The future of research on this compound and other sulfonamides will be significantly enhanced by such initiatives.

Collaborative Platforms: Consortia of pharmaceutical and biotechnology companies, such as the IQ Consortium, are working to advance science and technology through shared research. iqconsortium.org Participation in such platforms can provide access to expertise, resources, and standardized methodologies that can accelerate research. Medicinal chemistry platforms at academic institutions also offer services and foster collaborations for drug development projects.

Data Sharing and Open Repositories: The open sharing of screening data, synthetic protocols, and biological activity results is crucial for avoiding redundant efforts and fostering innovation. Publicly accessible databases like ChEMBL and PubChem serve as vast repositories for small molecule information, including bioactivity data. ebi.ac.ukpitt.edukaggle.comnih.gov Contributing data on this compound and its analogues to these platforms would make it available to the global scientific community, potentially sparking new research directions and applications. mskcc.org Initiatives like the NIH Molecular Libraries Program facilitate the screening of novel compounds against a wide range of biological targets, with the results being made public. mskcc.org

Q & A

Basic: What are the recommended synthetic pathways for 3,4-Diamino-N-butyl-benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach starting with sulfonation of aniline derivatives followed by alkylation and reduction. Key steps include:

- Sulfonation : Introduce the sulfonamide group via reaction of 3,4-diaminobenzenesulfonyl chloride with n-butylamine under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates. Monitor reaction progress via TLC or HPLC.

- Optimization : Adjust reaction temperature (40–60°C) and stoichiometric ratios (e.g., 1:1.2 for amine:sulfonyl chloride) to minimize byproducts like unreacted sulfonyl chloride or dialkylated derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.